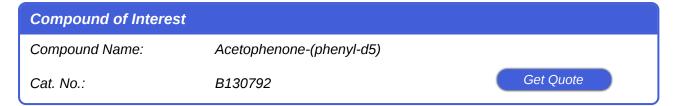


Commercial Sourcing and Application of Acetophenone-(phenyl-d5): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of **Acetophenone-(phenyl-d5)**, a crucial deuterated internal standard used in quantitative analysis. It further outlines a detailed, representative experimental protocol for its application in mass spectrometry-based assays, catering to the needs of researchers and professionals in drug development and analytical chemistry.

Commercial Suppliers of Acetophenone-(phenyl-d5)

Acetophenone-(phenyl-d5) is readily available from a range of chemical suppliers. The following table summarizes key information from various vendors to facilitate procurement.



Supplier	Product Name	Catalog Number	Isotopic Purity	Chemical Purity	CAS Number
Sigma- Aldrich	Acetophenon e-(phenyl-d5)	319856	99 atom % D[1][2][3][4]	99% (CP)[1] [2]	28077-64- 7[1][3][4]
MedChemEx press	Acetophenon e-(phenyl-d5)	HY-113615S	Not Specified	>98%	28077-64- 7[5]
Alfa Chemistry	Acetophenon e-[phenyl-d5]	ACM2807764 7	99 atom % D[6]	99% by CP[6]	28077-64- 7[6]
VIVAN Life Sciences	Acetophenon e-d5	VLCS-00380	Not Specified	Not Specified	28077-64- 7[7]
Clearsynth	Acetophenon e D5	CS-O-02954	Not Specified	>98%[8]	28077-64- 7[8]
Hexonsynth	Acetophenon e-d5	HXO-02954	Not Specified	Not Specified	28077-64- 7[9]
Cambridge Isotope Laboratories	Acetophenon e (ring-D₅, 98%)	DLM-1557	98%	98%	28077-64- 7[10]
Research Scientific	ACETOPHEN ONE- PHENYL-D5, 99 ATOM % D	SA/319856- 5G	99 atom % D	Not Specified	28077-64-7

Application as an Internal Standard in Mass Spectrometry

Deuterated compounds like **Acetophenone-(phenyl-d5)** are ideal internal standards for quantitative mass spectrometry (MS) analysis, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[5] Their chemical properties are nearly identical to their non-deuterated counterparts, ensuring similar behavior during sample preparation and chromatographic separation. However, their increased



mass allows for clear differentiation in the mass spectrometer, enabling accurate quantification by correcting for variations in sample extraction, injection volume, and instrument response.

The following is a representative experimental protocol for the use of **Acetophenone-(phenyl-d5)** as an internal standard for the quantification of a target analyte in a biological matrix.

Experimental Protocol: Quantification of a Target Analyte using Acetophenone-(phenyl-d5) as an Internal Standard by LC-MS/MS

This protocol outlines a general procedure. Specific parameters such as chromatographic conditions and mass spectrometer settings should be optimized for the specific analyte of interest.

- 1. Materials and Reagents
- Acetophenone-(phenyl-d5)
- Target Analyte Standard
- LC-MS Grade Acetonitrile
- LC-MS Grade Methanol
- LC-MS Grade Water
- Formic Acid (or other appropriate mobile phase modifier)
- Biological Matrix (e.g., plasma, urine)
- · Microcentrifuge tubes
- Pipettes and tips
- Vortex mixer
- Centrifuge



- Nitrogen evaporator (optional)
- HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer
- 2. Preparation of Stock and Working Solutions
- Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of Acetophenone-(phenyl-d5) and dissolve it in 1 mL of methanol.
- Analyte Stock Solution (1 mg/mL): Accurately weigh 1 mg of the target analyte standard and dissolve it in 1 mL of methanol.
- IS Working Solution (1 μg/mL): Dilute the IS stock solution 1:1000 with 50% methanol/water.
- Analyte Working Solutions for Calibration Curve: Prepare a series of dilutions of the analyte stock solution in the appropriate solvent to create calibration standards at desired concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
- 3. Sample Preparation (Protein Precipitation)
- Pipette 100 μ L of the biological matrix sample (or calibration standard/quality control sample) into a 1.5 mL microcentrifuge tube.
- Add 10 μL of the IS Working Solution (1 μg/mL) to each tube and vortex briefly.
- Add 300 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C (optional, can improve sensitivity).
- Reconstitute the residue in 100 μ L of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).



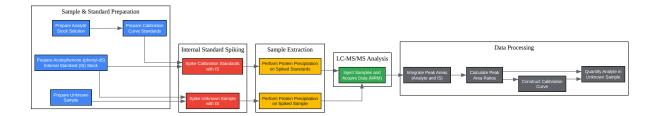
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
- 4. LC-MS/MS Analysis
- Liquid Chromatography (LC) Conditions (Example):
 - Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μm)
 - Mobile Phase A: 0.1% Formic Acid in Water
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
 - Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
 - Flow Rate: 0.4 mL/min
 - Injection Volume: 5 μL
 - Column Temperature: 40°C
- Mass Spectrometry (MS) Conditions (Example):
 - Ionization Mode: Electrospray Ionization (ESI), Positive
 - Scan Type: Multiple Reaction Monitoring (MRM)
 - MRM Transitions:
 - Target Analyte: To be determined by direct infusion of the analyte standard.
 - Acetophenone-(phenyl-d5): Precursor ion (Q1) m/z 126.1 -> Product ion (Q3) m/z 110.1 (This is a hypothetical transition and should be optimized by direct infusion).
 - Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, gas flows, and collision energy for maximum signal intensity of both the analyte and the internal standard.
- 5. Data Analysis



- Integrate the peak areas for both the target analyte and **Acetophenone-(phenyl-d5)** in each sample, calibration standard, and quality control sample.
- Calculate the peak area ratio (Analyte Peak Area / IS Peak Area).
- Construct a calibration curve by plotting the peak area ratio versus the concentration of the analyte in the calibration standards.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a quantitative analysis using an internal standard.



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Caption: Quantitative analysis workflow using an internal standard.

This guide provides a foundational understanding for sourcing and utilizing **Acetophenone-** (phenyl-d5) in a research setting. Adherence to good laboratory practices and thorough



method validation are essential for obtaining accurate and reproducible results.

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